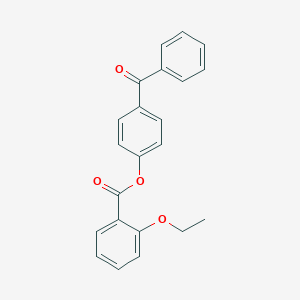
4-Benzoylphenyl 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphenyl 2-ethoxybenzoate, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBP is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. In
Mecanismo De Acción
The mechanism of action of 4-Benzoylphenyl 2-ethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 4-Benzoylphenyl 2-ethoxybenzoate has been shown to inhibit the activity of enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. 4-Benzoylphenyl 2-ethoxybenzoate has also been shown to induce apoptosis by activating caspase enzymes and by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
4-Benzoylphenyl 2-ethoxybenzoate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 4-Benzoylphenyl 2-ethoxybenzoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase. 4-Benzoylphenyl 2-ethoxybenzoate has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzoylphenyl 2-ethoxybenzoate in lab experiments is its high purity and stability. 4-Benzoylphenyl 2-ethoxybenzoate is also relatively easy to synthesize, and the yield is typically high. However, one limitation of using 4-Benzoylphenyl 2-ethoxybenzoate is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. 4-Benzoylphenyl 2-ethoxybenzoate also has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-Benzoylphenyl 2-ethoxybenzoate. One area of research is the development of more potent and selective analogs of 4-Benzoylphenyl 2-ethoxybenzoate for use in cancer therapy and drug discovery. Another area of research is the elucidation of the mechanism of action of 4-Benzoylphenyl 2-ethoxybenzoate, which could lead to the development of more targeted therapies. Finally, future research could focus on the potential neuroprotective effects of 4-Benzoylphenyl 2-ethoxybenzoate and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 4-Benzoylphenyl 2-ethoxybenzoate, or 4-Benzoylphenyl 2-ethoxybenzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. 4-Benzoylphenyl 2-ethoxybenzoate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 4-Benzoylphenyl 2-ethoxybenzoate has also been studied for its potential applications in cancer research, neuroscience, and drug discovery. While there are limitations to the use of 4-Benzoylphenyl 2-ethoxybenzoate in lab experiments, there are also many potential future directions for research on this promising compound.
Métodos De Síntesis
The synthesis of 4-Benzoylphenyl 2-ethoxybenzoate involves the reaction of 4-benzoylphenol and 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization. The yield of 4-Benzoylphenyl 2-ethoxybenzoate is typically around 70-80%, and the purity can be confirmed using techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
4-Benzoylphenyl 2-ethoxybenzoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-Benzoylphenyl 2-ethoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-Benzoylphenyl 2-ethoxybenzoate has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In drug discovery, 4-Benzoylphenyl 2-ethoxybenzoate has been used as a scaffold for the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C22H18O4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(4-benzoylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C22H18O4/c1-2-25-20-11-7-6-10-19(20)22(24)26-18-14-12-17(13-15-18)21(23)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Clave InChI |
XDDGDDVHPHHLLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
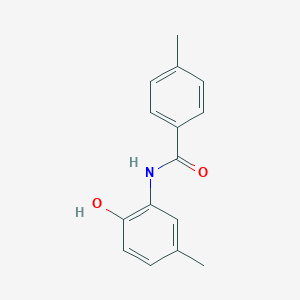
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
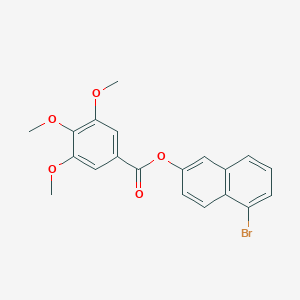

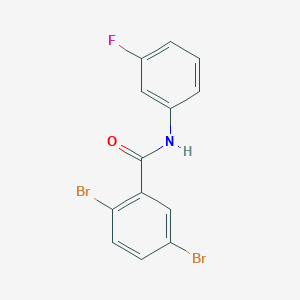
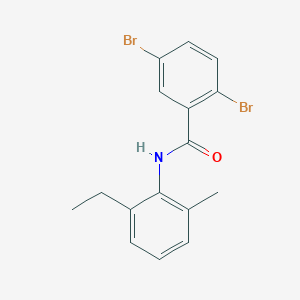
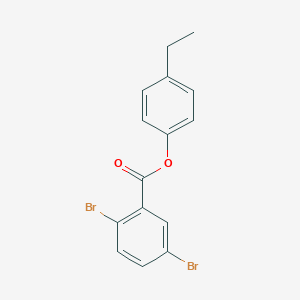
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)
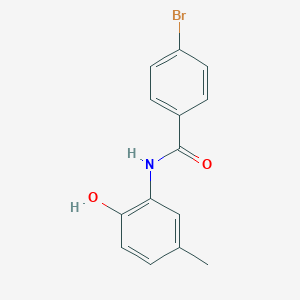
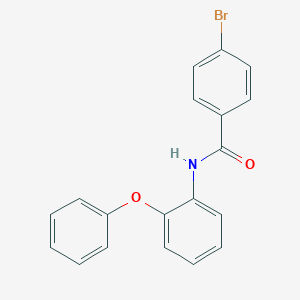
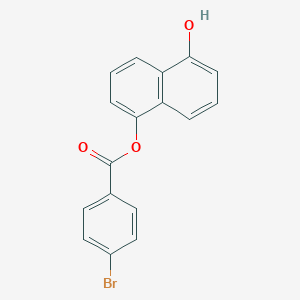

![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)